![molecular formula C13H11FO2 B14179316 (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one CAS No. 873316-13-3](/img/structure/B14179316.png)
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one is a chemical compound characterized by its unique structure, which includes a pyranone ring and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyranone precursor.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and the pyranone precursor under basic conditions. This reaction forms the ethenyl linkage between the fluorophenyl group and the pyranone ring.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyranone ring structure. This step may require specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
化学反应分析
Types of Reactions
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
科学研究应用
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- (6S)-6-[2-(4-Chlorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- (6S)-6-[2-(4-Bromophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- (6S)-6-[2-(4-Methylphenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
Uniqueness
The presence of the fluorophenyl group in (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds with different substituents on the phenyl ring.
属性
CAS 编号 |
873316-13-3 |
|---|---|
分子式 |
C13H11FO2 |
分子量 |
218.22 g/mol |
IUPAC 名称 |
(2S)-2-[2-(4-fluorophenyl)ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-10(5-8-11)6-9-12-2-1-3-13(15)16-12/h1,3-9,12H,2H2/t12-/m0/s1 |
InChI 键 |
NDEKIBDLMYKCQU-LBPRGKRZSA-N |
手性 SMILES |
C1C=CC(=O)O[C@@H]1C=CC2=CC=C(C=C2)F |
规范 SMILES |
C1C=CC(=O)OC1C=CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



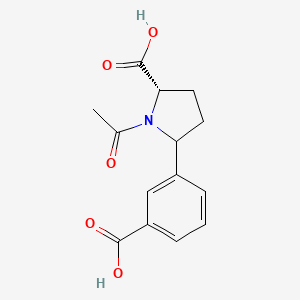
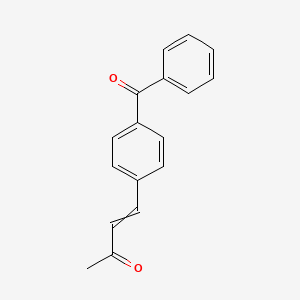
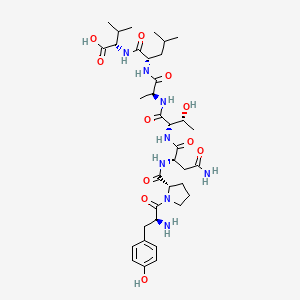
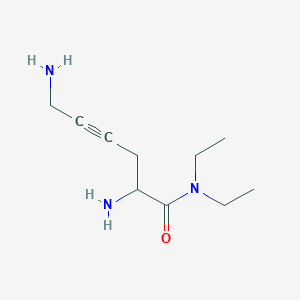


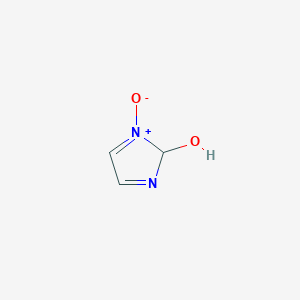
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
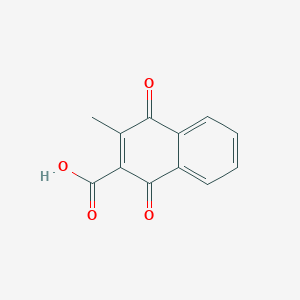
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
